Cas no 172104-04-0 (Uvarigranol C)

Uvarigranol C structure
Uvarigranol C structure
Product name:Uvarigranol C
CAS No:172104-04-0
MF:C23H24O7
MW:412.4325
CID:162051
PubChem ID:24721471

Uvarigranol C Chemical and Physical Properties

Names and Identifiers

    • 4-Cyclohexene-1,2,3-triol,1-[(benzoyloxy)methyl]-6-ethoxy-, 3-benzoate, (1R,2R,3S,6R)-
    • 4-Cyclohexene-1,2,3-triol,1-[(benzoyloxy)methyl]-6-ethoxy-, 3-benzoate, [1S-(1a,2a,3b,6b)]-
    • Uvaribonol C
    • Uvarigranol C
    • (1R,2R,3S,6R)-1-[(Benzoyloxy)methyl]-6-ethoxy-4-cyclohexene-1,2,3-triol 3-benzoate
    • (5-Benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate
    • CS-0023048
    • 172104-04-0
    • DA-78806
    • HY-N2635
    • AKOS040760744
    • [(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
    • Inchi: 1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3
    • InChI Key: RDUAKQUSLVHHOC-UHFFFAOYSA-N
    • SMILES: O([H])C1(C([H])([H])OC(C2C([H])=C([H])C([H])=C([H])C=2[H])=O)C([H])(C([H])=C([H])C([H])(C1([H])O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 412.152203g/mol
  • Surface Charge: 0
  • XLogP3: 2.4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 412.152203g/mol
  • Monoisotopic Mass: 412.152203g/mol
  • Topological Polar Surface Area: 102Ų
  • Heavy Atom Count: 30
  • Complexity: 607
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 554.0±50.0 °C at 760 mmHg
  • Flash Point: 188.1±23.6 °C
  • Solubility: Almost insoluble (0.087 g/l) (25 º C),
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Uvarigranol C Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN2292-5mg
Uvarigranol C
172104-04-0
5mg
¥ 7130 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2292-5 mg
Uvarigranol C
172104-04-0
5mg
¥10320.00 2022-02-28
MedChemExpress
HY-N2635-5mg
Uvarigranol C
172104-04-0
5mg
¥11430 2022-08-30
MedChemExpress
HY-N2635-1mg
Uvarigranol C
172104-04-0
1mg
¥3810 2022-08-30
TargetMol Chemicals
TN2292-5 mg
Uvarigranol C
172104-04-0 98%
5mg
¥ 7,130 2023-07-10
TargetMol Chemicals
TN2292-1 mL * 10 mM (in DMSO)
Uvarigranol C
172104-04-0 98%
1 mL * 10 mM (in DMSO)
¥ 7230 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59998-5mg
Uvarigranol C
172104-04-0 98%
5mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59998-1mg
Uvarigranol C
172104-04-0 98%
1mg
¥0.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP1520-5mg
Uvarigranol C
172104-04-0 95%
5mg
$350 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1520-5mg
Uvarigranol C
172104-04-0 95%
5mg
$350 2023-09-19

Additional information on Uvarigranol C

Recent Advances in the Study of Uvarigranol C (172104-04-0): A Promising Compound in Chemical Biology and Medicine

Uvarigranol C (CAS: 172104-04-0) is a naturally occurring compound that has recently garnered significant attention in the field of chemical biology and medicinal research. This compound, isolated from the Uvaria species, exhibits a range of bioactive properties, including anti-inflammatory, anticancer, and antimicrobial activities. The growing body of research on Uvarigranol C highlights its potential as a lead compound for the development of novel therapeutics. This research brief aims to summarize the latest findings on Uvarigranol C, focusing on its chemical properties, biological activities, and potential applications in medicine.

The chemical structure of Uvarigranol C (172104-04-0) features a unique polyoxygenated cyclohexene core, which is believed to contribute to its diverse biological activities. Recent studies have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its structure and confirm its purity. These efforts have facilitated the synthesis of Uvarigranol C derivatives, enabling researchers to explore structure-activity relationships (SAR) and optimize its pharmacological properties. The compound's ability to modulate key cellular pathways, such as NF-κB and MAPK signaling, has been a focal point of recent investigations.

In vitro and in vivo studies have demonstrated the anticancer potential of Uvarigranol C. For instance, a 2023 study published in the Journal of Natural Products reported that Uvarigranol C selectively inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest. Mechanistic studies revealed that the compound downregulates the expression of cyclin D1 and upregulates p21, key regulators of the cell cycle. Additionally, Uvarigranol C has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.

Beyond its anticancer properties, Uvarigranol C has exhibited notable anti-inflammatory effects. A recent study in the European Journal of Pharmacology (2024) demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. These findings position Uvarigranol C as a promising candidate for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further preclinical studies are underway to evaluate its efficacy and safety in animal models of inflammation.

The antimicrobial activity of Uvarigranol C has also been explored, particularly against drug-resistant bacterial strains. A 2024 study in Antimicrobial Agents and Chemotherapy highlighted its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 μg/mL. Researchers attribute this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit biofilm formation. These results underscore the potential of Uvarigranol C as a scaffold for developing new antibiotics to combat multidrug-resistant infections.

Despite these promising findings, challenges remain in the development of Uvarigranol C as a therapeutic agent. Issues such as poor bioavailability and limited solubility have prompted researchers to explore formulation strategies, including nanoparticle-based delivery systems. Recent advances in drug delivery technologies, such as liposomes and polymeric nanoparticles, offer potential solutions to enhance the pharmacokinetic profile of Uvarigranol C. Additionally, ongoing toxicological studies aim to establish its safety profile and identify any potential off-target effects.

In conclusion, Uvarigranol C (172104-04-0) represents a compelling area of research in chemical biology and medicine. Its multifaceted biological activities, coupled with its unique chemical structure, make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanisms of action, and advancing its development toward clinical trials. As research progresses, Uvarigranol C may emerge as a key player in the discovery of next-generation therapeutics for cancer, inflammation, and infectious diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:172104-04-0)Uvarigranol C
A1201038
Purity:99%
Quantity:10mg
Price ($):575.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:172104-04-0)Uvarigranol C
TBW00250
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry